Product packaging for 3-Benzyl[1,1'-biphenyl]-2-ol(Cat. No.:CAS No. 94481-52-4)

3-Benzyl[1,1'-biphenyl]-2-ol

Cat. No.: B13775187
CAS No.: 94481-52-4
M. Wt: 260.3 g/mol
InChI Key: SAMBPHSTNUKQPJ-UHFFFAOYSA-N
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Description

Contextualization within Biphenyl (B1667301) and Phenolic Chemistry

3-Benzyl[1,1'-biphenyl]-2-ol, with the chemical formula C19H16O, belongs to the class of organic compounds known as biphenyls and their derivatives. hmdb.canih.gov Biphenyls are characterized by two phenyl rings linked by a single carbon-carbon bond. wikipedia.org This fundamental structure is shared by a vast array of compounds, including those found in natural products, pharmaceuticals, and advanced materials. rsc.orgnih.gov The reactions of biphenyls are often similar to those of benzene, primarily undergoing electrophilic substitution reactions. rsc.org

The presence of a hydroxyl (-OH) group directly attached to the biphenyl framework also classifies this compound as a phenolic compound. wikipedia.org Phenols are generally more acidic than aliphatic alcohols due to the resonance stabilization of the corresponding phenoxide ion. wikipedia.org This acidity and the reactivity of the hydroxyl group are key to many of the applications of phenolic compounds. The combination of the biphenyl scaffold and the phenolic hydroxyl group in this compound creates a molecule with a distinct set of physical and chemical properties.

Importance of Substituted Biphenylol Scaffolds in Advanced Organic Synthesis and Materials Science

Substituted biphenylol scaffolds, such as the one found in this compound, are of paramount importance in both advanced organic synthesis and materials science. In organic synthesis, these scaffolds serve as versatile building blocks for constructing more complex molecules. The ability to introduce various functional groups at different positions on the biphenyl rings allows for the creation of diverse molecular architectures. nih.govlookchem.com This is particularly relevant in medicinal chemistry, where the biphenyl moiety is a common feature in many therapeutic agents. arabjchem.orgresearchgate.net The development of novel synthetic methodologies, such as the Suzuki-Miyaura cross-coupling reaction, has greatly facilitated the synthesis of substituted biphenyls. nih.gov

In the realm of materials science, the rigid and planar nature of the biphenyl unit imparts desirable properties to polymers and other materials. Biphenyl derivatives are utilized in the production of liquid crystals, fluorescent layers in organic light-emitting diodes (OLEDs), and specialty polymers. rsc.orgnih.gov The introduction of substituents, like the benzyl (B1604629) and hydroxyl groups in this compound, can be used to fine-tune the optical, electronic, and thermal properties of these materials. For instance, the phenolic hydroxyl group can participate in hydrogen bonding, influencing the packing and morphology of molecular assemblies.

Current Academic Research Landscape and Future Directions for this compound

The current academic research landscape for compounds like this compound is vibrant and multifaceted. Researchers are actively exploring new and efficient synthetic routes to access these molecules. wisdomlib.org A significant area of focus is the development of catalytic systems that allow for the selective functionalization of the biphenyl core.

Future research on this compound and related compounds is expected to branch into several exciting directions. One promising avenue is the exploration of its potential applications in catalysis, where the specific arrangement of functional groups could be harnessed to create novel ligands for metal-catalyzed reactions. Furthermore, the unique photophysical properties that may arise from the combination of the biphenyl and benzyl chromophores could lead to the development of new photoactive materials. As synthetic methods become more sophisticated, the ability to create a wider range of derivatives will undoubtedly open up new opportunities for scientific discovery and technological innovation.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C19H16O B13775187 3-Benzyl[1,1'-biphenyl]-2-ol CAS No. 94481-52-4

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

94481-52-4

Molecular Formula

C19H16O

Molecular Weight

260.3 g/mol

IUPAC Name

2-benzyl-6-phenylphenol

InChI

InChI=1S/C19H16O/c20-19-17(14-15-8-3-1-4-9-15)12-7-13-18(19)16-10-5-2-6-11-16/h1-13,20H,14H2

InChI Key

SAMBPHSTNUKQPJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CC2=C(C(=CC=C2)C3=CC=CC=C3)O

Origin of Product

United States

Advanced Synthetic Methodologies for 3 Benzyl 1,1 Biphenyl 2 Ol and Its Analogues

Strategic Retrosynthetic Analysis and Key Disconnections for the 3-Benzyl[1,1'-biphenyl]-2-ol Framework

Retrosynthetic analysis of this compound offers a logical framework for deconstructing the molecule into simpler, readily available starting materials. Two primary disconnection strategies emerge, focusing on the key carbon-carbon bonds that form the molecule's core structure.

The first strategy involves an initial disconnection of the benzyl (B1604629) group from the biphenyl (B1667301) core. This approach, based on a Friedel-Crafts alkylation or a related C-C bond-forming reaction, simplifies the target to the precursor [1,1'-biphenyl]-2-ol. A subsequent disconnection across the biaryl axis (the C1-C1' bond) leads to two simpler aromatic fragments. For instance, this could yield a 2-halophenol derivative and a phenylboronic acid, which are ideal precursors for a palladium-catalyzed cross-coupling reaction.

A second, alternative strategy prioritizes the disconnection of the biaryl bond first. This pathway considers a pre-functionalized aromatic ring, such as a derivative of 2-benzylphenol, as one of the coupling partners. This benzylated precursor would then be coupled with a suitable phenyl derivative (e.g., a phenyl halide or organometallic reagent) to construct the final biphenyl framework. This approach may offer advantages in controlling regioselectivity, as the sterically demanding benzyl group can influence the position of the subsequent cross-coupling reaction. Both strategies underscore the central role of transition-metal catalysis in forging the pivotal biaryl bond.

Transition Metal-Catalyzed Cross-Coupling Approaches to Biphenyl-2-ol Formation

The formation of the C-C bond between the two aromatic rings in biphenyl-2-ol frameworks is a cornerstone of modern organic synthesis, with transition-metal-catalyzed cross-coupling reactions being the most powerful and versatile tools for this transformation. researchgate.netresearchgate.net These methods offer high efficiency and functional group tolerance, making them indispensable for constructing complex biaryl systems. researchgate.netmdpi.com

Palladium-Catalyzed Suzuki-Miyaura Coupling for Biaryl-2-ol Construction

The Suzuki-Miyaura coupling is one of the most prominent and widely used methods for constructing biaryl compounds. researchgate.net This reaction involves the palladium-catalyzed coupling of an organoboron compound (typically a boronic acid or ester) with an organic halide or triflate. gre.ac.uk The synthesis of biphenyl derivatives via this method is noted for its mild reaction conditions, commercial availability of reagents, and the non-toxic nature of the boron-containing byproducts. nih.gov

The catalytic cycle generally involves three key steps:

Oxidative Addition: A low-valent palladium(0) complex reacts with the aryl halide, inserting into the carbon-halogen bond to form a palladium(II) species.

Transmetalation: The organoboron compound, activated by a base, transfers its organic group to the palladium(II) complex, displacing the halide.

Reductive Elimination: The two organic groups on the palladium center couple and are eliminated from the metal, forming the desired biaryl C-C bond and regenerating the palladium(0) catalyst.

For the synthesis of sterically hindered biaryls, such as those with ortho substituents, specialized catalyst systems featuring bulky, electron-rich phosphine (B1218219) or N-heterocyclic carbene (NHC) ligands are often employed to facilitate the reaction. organic-chemistry.org

Aryl HalideBoronic AcidCatalystBaseSolventYield
Substituted BromobenzeneSubstituted Phenylboronic AcidPd(OH)2K3PO4EthanolGood
2-(4-bromophenoxy)quinolin-3-carbaldehydeSubstituted Phenylboronic Acid[(dppf)PdCl2]Cs2CO3Water/1,4-dioxane64-65%
Sterically Hindered Aryl ChloridesArylboronic AcidNHC-PalladacycleK2CO32-PropanolHigh

This table presents illustrative data on Suzuki-Miyaura coupling conditions for synthesizing biphenyl derivatives, based on findings from related research. nih.govorganic-chemistry.orgnih.gov

Other Cross-Coupling Reactions (e.g., Kumada, Negishi, Stille) Applied to this compound Precursors

While the Suzuki-Miyaura coupling is highly prevalent, other palladium- or nickel-catalyzed cross-coupling reactions provide powerful alternatives for biaryl synthesis, each with unique characteristics regarding the organometallic reagent used. researchgate.netresearchgate.net

Kumada Coupling: This reaction, one of the earliest catalytic cross-coupling methods, utilizes a Grignard reagent (organomagnesium) as the nucleophile. wikipedia.orgorganic-chemistry.org It is highly effective for forming C-C bonds, but the high reactivity of Grignard reagents can limit its functional group compatibility, potentially posing challenges when working with precursors containing acidic protons like the hydroxyl group in biphenyl-2-ol. organic-chemistry.orgresearchgate.net

Negishi Coupling: Employing organozinc reagents, the Negishi coupling is renowned for its exceptional functional group tolerance and high reactivity. wikipedia.orgorganic-chemistry.org This versatility makes it a valuable tool for synthesizing complex, highly functionalized molecules, including unsymmetrical biaryls. organic-chemistry.orgresearchgate.net The organozinc reagents can be prepared from the corresponding organic halides, offering broad substrate scope. researchgate.net

Stille Coupling: The Stille reaction involves the coupling of an organotin (organostannane) reagent with an organic halide. wikipedia.org A key advantage is the stability of organostannanes to air and moisture, and their compatibility with a wide array of functional groups, making this method highly effective in the late stages of complex natural product synthesis. uwindsor.canih.gov However, a significant drawback is the toxicity of the tin reagents and byproducts. wikipedia.orgorganic-chemistry.org

Coupling ReactionOrganometallic ReagentTypical CatalystKey AdvantagesKey Disadvantages
Kumada Organomagnesium (R-MgX)Ni or Pd complexes wikipedia.orgHigh reactivity, cost-effective reagents organic-chemistry.orgLimited functional group tolerance organic-chemistry.org
Negishi Organozinc (R-ZnX)Ni or Pd complexes wikipedia.orgExcellent functional group tolerance, high yields organic-chemistry.orgMoisture-sensitive reagents
Stille Organotin (R-SnR'3)Pd complexes wikipedia.orgHigh functional group tolerance, stable reagents nih.govToxicity of tin compounds wikipedia.org

This table provides a comparative overview of key cross-coupling reactions applicable to the synthesis of biphenyl precursors.

Copper-Catalyzed Oxidative Coupling Strategies

Copper-catalyzed oxidative coupling represents a distinct approach to biaryl synthesis, particularly for biphenols. researchgate.net This method typically involves the dimerization of phenol (B47542) derivatives in the presence of a copper catalyst and an oxidant, such as oxygen. nih.govgoogle.com The reaction proceeds through a phenoxy radical intermediate, leading to C-C bond formation.

While highly effective for creating symmetrical 2,2'-biphenols, achieving selective cross-coupling between two different phenols to form an unsymmetrical biaryl can be challenging and often results in a mixture of products. chemrxiv.org However, this strategy is valuable for synthesizing symmetrical biphenol scaffolds, which can then be further modified to introduce asymmetry and the required substitution pattern for analogues of this compound. nih.gov

Direct Functionalization and Benzylation Routes

Following the construction of the core biphenyl-2-ol skeleton, the introduction of the benzyl group at the C3 position is the final key step. Direct functionalization of the pre-formed biaryl ring system is a common and atom-economical strategy.

Friedel-Crafts Alkylation for Introduction of the Benzyl Moiety onto Biphenylol Precursors

The Friedel-Crafts alkylation is a classic electrophilic aromatic substitution reaction used to attach alkyl groups to an aromatic ring. In the context of synthesizing this compound, this would involve reacting the [1,1'-biphenyl]-2-ol precursor with a benzylating agent, such as benzyl chloride or benzyl alcohol, in the presence of a Lewis acid catalyst (e.g., AlCl₃, FeCl₃) or a Brønsted acid.

The regiochemical outcome of this reaction is directed by the existing substituents on the ring. The hydroxyl group is a strong activating group and an ortho-, para-director. The phenyl group at the C1 position is also an ortho-, para-director. Therefore, the reaction must be carefully controlled to achieve selective benzylation at the C3 position, which is ortho to both the hydroxyl and the phenyl substituents. Potential challenges include:

Polyalkylation: The product, this compound, is also activated towards further electrophilic substitution, which can lead to the introduction of multiple benzyl groups.

Regioisomers: Alkylation could potentially occur at other activated positions on the ring system, leading to a mixture of isomeric products.

Modern variations of this reaction, such as radical-based Friedel-Crafts benzylation, may offer alternative pathways with different selectivity profiles. rsc.org Careful optimization of reaction conditions, including the choice of catalyst, solvent, and temperature, is crucial to maximize the yield of the desired 3-benzyl isomer.

Directed Ortho-Metalation and Electrophilic Quenching for Selective Substitution

Directed ortho-metalation (DoM) is a powerful strategy for the regioselective functionalization of aromatic rings. slideshare.net This method utilizes a directing metalation group (DMG) to guide a strong base, typically an organolithium reagent, to deprotonate a specific ortho-position. The resulting stabilized organometallic intermediate is then quenched with an electrophile to introduce a desired substituent. slideshare.netuwindsor.ca

For the synthesis of this compound, the hydroxyl group of a [1,1'-biphenyl]-2-ol precursor serves as an excellent starting point for DoM. The hydroxyl group is first protected to form a more effective DMG, such as a methoxymethyl (MOM) ether or an O-carbamate. The DMG directs the lithiation to the C3 position (ortho to the DMG). Subsequent quenching of the resulting aryllithium species with a benzyl halide, such as benzyl bromide, installs the benzyl group at the desired position. nih.gov

Key aspects of this methodology include:

Choice of Directing Group: The effectiveness of the DMG influences the efficiency and regioselectivity of the lithiation. O-carbamates are among the most powerful DMGs. uwindsor.ca

Reaction Conditions: The reaction is typically carried out at low temperatures (e.g., -78 °C) in an ethereal solvent like tetrahydrofuran (B95107) (THF) to control the reactivity of the organolithium reagent and prevent side reactions. nih.gov

Electrophile: The choice of electrophile determines the substituent introduced. For the target molecule, benzyl halides are the electrophiles of choice. scispace.com

The combination of DoM with cross-coupling reactions, such as the Suzuki-Miyaura coupling, further expands the synthetic utility for creating complex biphenyls. nih.govresearchgate.net A general scheme involves the ortho-lithiation of a protected phenol, followed by boronation and then a palladium-catalyzed cross-coupling with an aryl halide. researchgate.net

Table 1: Directed Ortho-Metalation for Benzylation of Biphenyl-2-ol Precursors

Directing Group (on Biphenyl-2-ol)BaseElectrophileKey FeaturesReference
O-CON(iPr)₂ (O-Carbamate)s-BuLi/TMEDABenzyl BromideHighly effective DMG, allows for selective lithiation at the ortho position. Anionic Fries rearrangement can be a competing pathway. uwindsor.ca
OMOM (Methoxymethyl ether)n-BuLiBenzyl ChlorideStable protecting group and effective DMG, commonly used in sequential DoM strategies. researchgate.net
OMe (Methoxy)t-BuLiBenzyl BromideLess activating than carbamates but still effective; harsher conditions may be required. uwindsor.ca

Methods for Selective Hydroxylation of Benzylated Biphenyls

An alternative synthetic route involves the introduction of a hydroxyl group onto a pre-formed benzylated biphenyl backbone. This approach requires methods for regioselective C-H oxidation.

One prominent method involves a borylation-oxidation sequence. The benzylated biphenyl can be subjected to a directed C-H borylation reaction, often catalyzed by iridium or rhodium complexes. The directing group on the substrate guides the borylation to a specific position. The resulting boronic ester is then oxidized, typically using hydrogen peroxide or sodium perborate, to yield the corresponding phenol.

Another strategy is to employ DoM on a benzylated biphenyl that contains a suitable directing group. The resulting aryllithium intermediate is then quenched with an electrophilic oxygen source. Common oxygenating reagents include:

Molecular oxygen (O₂) followed by a reducing agent.

Peroxides like di-tert-butyl peroxide.

Boron reagents (e.g., trimethyl borate) followed by oxidation, which is a reliable method for converting organolithium compounds to phenols.

Furthermore, biocatalysis offers a highly selective method for hydroxylation. Engineered enzymes, particularly from the cytochrome P450 family, can hydroxylate specific C-H bonds on complex organic molecules with high regio- and stereoselectivity under mild, aqueous conditions. acs.org These enzymes can be tailored to target a desired position on the biphenyl scaffold. acs.org

Table 2: Comparison of Selective Hydroxylation Methods

MethodReagents/CatalystMechanismSelectivity ControlReference
Borylation-OxidationIr or Rh catalyst, B₂Pin₂; then H₂O₂Catalytic C-H activation followed by oxidation.Directed by substrate's steric and electronic properties or a directing group. researchgate.net
Directed Metalation-Oxidationn-BuLi or s-BuLi; then B(OMe)₃/H₂O₂Ortho-lithiation followed by electrophilic trapping with a borate (B1201080) and subsequent oxidation.Position is determined by the directing group. nih.gov
Biocatalytic HydroxylationEngineered P450 enzymes, O₂, NADPHEnzyme-mediated C-H bond insertion of oxygen.Determined by the enzyme's active site; can be tuned through directed evolution. acs.org

Phenol Coupling Reactions for Biaryl Diol and Mono-ol Synthesis

The construction of the core biphenyl structure is a critical step in the synthesis of this compound. Phenol coupling reactions provide direct routes to biaryl scaffolds.

Oxidative coupling of phenols is a classic and powerful method for forming C-C bonds between two aromatic rings. wikipedia.org These reactions can be catalyzed by various transition metal complexes, including those based on iron, copper, and vanadium, which facilitate the coupling of phenoxyl radicals. wikipedia.orgnih.gov The reaction can proceed as a homo-coupling (dimerization of the same phenol) or a cross-coupling between two different phenols. nih.gov Achieving regioselectivity (ortho-ortho vs. ortho-para coupling) is a significant challenge, often influenced by the catalyst, oxidant, and substrate structure. nih.govresearchgate.net For instance, vanadium-catalyzed oxidative coupling can produce lignan-like compounds with specific regioselectivity. nih.gov

Modern palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Stille, and Hiyama couplings, offer a more controlled and versatile approach to biaryl synthesis. nih.govorganic-chemistry.orgresearchgate.net The Suzuki-Miyaura reaction, which couples an aryl boronic acid with an aryl halide, is particularly widespread due to its mild conditions and high functional group tolerance. nih.gov To synthesize a precursor for this compound, one could couple an appropriately substituted phenylboronic acid with a substituted aryl halide. For example, the coupling of (2-methoxyphenyl)boronic acid with 1-benzyl-2-bromobenzene (B3021675) followed by demethylation of the methoxy (B1213986) group would yield the target structure.

Biocatalytic methods using enzymes like laccases or cytochrome P450s are also emerging as powerful tools for oxidative phenol coupling, offering high selectivity under environmentally benign conditions. chemrxiv.org

One-Pot and Multicomponent Reactions for Scaffold Assembly

To enhance synthetic efficiency, reduce waste, and shorten reaction times, one-pot and multicomponent reactions (MCRs) are increasingly employed. nih.gov These strategies allow for the construction of complex molecules like substituted biphenyls in a single synthetic operation without the need to isolate intermediates.

A one-pot procedure for synthesizing a substituted biphenyl could combine a DoM with a subsequent cross-coupling reaction. nih.govresearchgate.net For example, the ortho-lithiation of a protected [1,1'-biphenyl]-2-ol could be followed by in-situ quenching with a borate ester to form a boronic ester. Without isolation, a palladium catalyst and a benzyl halide could be added to the same reaction vessel to perform a Suzuki-Miyaura coupling, installing the benzyl group.

Multicomponent reactions, where three or more reactants combine in a single step to form the product, are highly atom-economical. nih.govbeilstein-journals.org While MCRs for the direct assembly of the this compound scaffold are not extensively documented, the principles can be applied to generate highly functionalized precursors. For instance, reactions like the Petasis or Ugi reaction can be used to rapidly build complex molecular fragments that are later converted to the desired biphenyl structure. nih.govbeilstein-journals.org The development of novel MCRs that directly yield complex biaryl systems remains an active area of research. nih.gov

Green Chemistry Principles and Sustainable Synthetic Pathways for this compound

The principles of green chemistry aim to design chemical processes that reduce or eliminate the use and generation of hazardous substances. jddhs.comresearchgate.net When applied to the synthesis of this compound, these principles favor routes that are more sustainable and environmentally benign.

Key green chemistry considerations include:

Atom Economy: One-pot and multicomponent reactions are inherently greener as they maximize the incorporation of starting materials into the final product, reducing waste. nih.govmdpi.com

Catalysis: The use of catalytic reagents (e.g., in Suzuki couplings or C-H activation) is superior to stoichiometric reagents, as catalysts are used in small amounts and can often be recycled. mdpi.com Biocatalysis, using enzymes, represents an ideal catalytic approach, operating under mild conditions in aqueous media. chemrxiv.orgmdpi.com

Solvent Choice: Traditional organic synthesis often relies on volatile and hazardous organic solvents. Green approaches prioritize the use of safer solvents like water, ethanol, or supercritical CO₂, or even solvent-free conditions, such as those achieved through mechanochemical techniques like ball milling. mdpi.comunigoa.ac.in

Energy Efficiency: Methods that operate at ambient temperature and pressure are preferred. Microwave-assisted synthesis can often dramatically reduce reaction times and energy consumption compared to conventional heating. mdpi.comcnr.it

Reducing Derivatives: Syntheses that avoid the use of protecting groups, such as direct C-H functionalization, are more efficient as they reduce the number of synthetic steps (protection and deprotection), which saves reagents and reduces waste. nih.gov

Table 3: Green Chemistry Evaluation of Synthetic Routes

Synthetic StrategyAdvantages (Green Metrics)Disadvantages (Green Metrics)Reference
DoM with Protecting GroupsHigh regioselectivity.Requires protecting groups (lowers atom economy), uses stoichiometric organolithium reagents, cryogenic temperatures. uwindsor.ca
Direct C-H Activation/BenzylationAvoids protecting groups, high atom economy.Often requires expensive metal catalysts and specific directing groups. nih.gov
Pd-Catalyzed Cross-CouplingCatalytic, high functional group tolerance, reliable.Requires pre-functionalized starting materials (e.g., halides, boronic acids), potential for metal contamination. nih.govresearchgate.net
Biocatalytic Coupling/HydroxylationUses renewable enzymes, mild aqueous conditions, high selectivity, biodegradable catalysts.Enzyme availability and stability can be limitations; substrate scope may be narrow. acs.orgchemrxiv.org
One-Pot/Multicomponent ReactionsHigh step and atom economy, reduced waste from purification, saves time and energy.Complex reaction optimization, potential for side reactions. nih.govacgpubs.org

Mechanistic Investigations and Reaction Dynamics of 3 Benzyl 1,1 Biphenyl 2 Ol Transformations

Detailed Reaction Pathways and Transition State Analysis in 3-Benzyl[1,1'-biphenyl]-2-ol Synthesis

The synthesis of this compound typically proceeds through an electrophilic aromatic substitution (EAS) reaction, specifically a Friedel-Crafts alkylation. The primary pathway involves the reaction of [1,1'-biphenyl]-2-ol with a benzylating agent, such as benzyl (B1604629) chloride or benzyl alcohol, in the presence of a Lewis acid or protic acid catalyst.

The general mechanism can be outlined in three key steps:

Generation of the Electrophile: The catalyst activates the benzylating agent to form a benzyl carbocation or a highly polarized complex that acts as the electrophile. For example, with benzyl chloride and a Lewis acid like aluminum chloride (AlCl₃), a benzyl cation is generated.

Nucleophilic Attack and Formation of the Arenium Ion: The electron-rich biphenylol ring acts as a nucleophile, attacking the benzyl electrophile. This attack disrupts the aromaticity of the ring and forms a resonance-stabilized carbocation intermediate, known as an arenium ion or sigma complex. wikipedia.orgbyjus.com The stability of this intermediate is a key factor in determining the reaction rate.

Deprotonation and Restoration of Aromaticity: A weak base removes a proton from the sp³-hybridized carbon of the arenium ion, restoring the aromatic system and yielding the final product, this compound. masterorganicchemistry.com This step is typically fast and highly exothermic.

Transition state analysis for this reaction focuses on the energy barrier of the second step (formation of the arenium ion), which is the rate-determining step. masterorganicchemistry.com The transition state involves the partial formation of the new carbon-carbon bond and the delocalization of the positive charge across the biphenyl (B1667301) system. The structure and energy of this transition state are influenced by the positions of the existing hydroxyl and phenyl substituents.

Mechanistic Aspects of Electrophilic Aromatic Substitution on Substituted Biphenylols

In the electrophilic benzylation of [1,1'-biphenyl]-2-ol, the existing substituents—the hydroxyl (-OH) group and the phenyl group—play a critical role in directing the position of the incoming benzyl group.

Activating and Directing Effects: Both the hydroxyl and phenyl groups are activating substituents, meaning they increase the rate of electrophilic aromatic substitution compared to unsubstituted benzene. wikipedia.org They achieve this by donating electron density to the aromatic ring, which stabilizes the positively charged arenium ion intermediate.

The hydroxyl group is a powerful ortho-, para-director due to its ability to donate a lone pair of electrons via resonance.

The phenyl group is a weaker activating group that also directs ortho- and para-.

Regioselectivity: The position of benzylation on the [1,1'-biphenyl]-2-ol ring is a result of the combined directing effects of these two groups. The hydroxyl group on one ring strongly activates its own ring, making it the primary site of substitution. The benzyl group will preferentially add to the positions ortho or para to the -OH group. The substitution occurs at the 3-position (ortho to the -OH and ortho to the C-C bond linking the rings) due to a combination of electronic activation and steric considerations. The formation of other isomers is possible but often less favored.

The general mechanism for electrophilic aromatic substitution proceeds via a two-step process: the initial attack by the electrophile to form a resonance-stabilized carbocation (arenium ion), followed by the loss of a proton to restore aromaticity. byjus.comdalalinstitute.com The stability of the arenium ion intermediate dictates the preferred position of attack.

Stereochemical Outcomes and Chirality Induction in this compound Synthesis

The compound this compound possesses axial chirality. This arises from hindered rotation (atropisomerism) around the single bond connecting the two phenyl rings. The presence of substituents at the ortho positions (the -OH group at position 2 and the benzyl group at position 3) creates sufficient steric hindrance to prevent free rotation, leading to the existence of stable, non-superimposable mirror-image enantiomers.

Achieving stereochemical control in the synthesis of such molecules is a significant challenge and a key area of research. Asymmetric synthesis strategies are employed to produce an excess of one enantiomer over the other (enantioselectivity). This is typically accomplished by using:

Chiral Catalysts: A chiral Lewis acid or Brønsted acid catalyst can create a chiral environment around the reactants. The catalyst complexes with the biphenylol substrate or the electrophile, influencing the direction of attack and favoring the formation of one enantiomeric transition state over the other.

Chiral Ligands: In transition-metal-catalyzed reactions, chiral ligands bound to the metal center are instrumental in inducing chirality. nih.gov These ligands create a well-defined chiral pocket that dictates the orientation of the substrate, leading to an enantioselective transformation. The development of diverse, adjustable, axially chiral biphenyl ligands has been a major focus, as modifying substituents on the ligand backbone can fine-tune both reactivity and enantioselectivity. nih.govresearchgate.netchemrxiv.org

The table below illustrates typical outcomes in asymmetric additions to aldehydes using axially chiral [1,1'-biphenyl]-2,2'-diol based ligands, demonstrating the principle of chirality induction which can be applied to the synthesis of this compound.

LigandAldehyde SubstrateYield (%)Enantiomeric Excess (ee, %)
(S)-L1Benzaldehyde9996
(S)-L14-Methoxybenzaldehyde9995
(S)-L2Benzaldehyde9997
(S)-L24-Chlorobenzaldehyde9998

Data extrapolated from studies on analogous chiral biphenyl systems to illustrate the principle of chirality induction.

Role of Catalysts and Ligands in Modulating Reactivity and Selectivity

Catalysts and ligands are paramount in controlling the outcome of the synthesis of this compound. Their roles extend from increasing the reaction rate to dictating both regioselectivity (where the benzyl group attaches) and enantioselectivity (the stereochemical outcome).

Lewis and Brønsted Acids in Friedel-Crafts Alkylation: Traditional catalysts like AlCl₃, FeCl₃, or strong acids like H₂SO₄ are effective in promoting the reaction by generating the benzyl electrophile. However, they typically offer poor control over selectivity, often leading to mixtures of isomers and over-alkylation products.

Transition Metal Catalysis: Modern synthetic methods often employ transition metal catalysts, such as those based on palladium, copper, or gold, which offer milder reaction conditions and superior control.

Copper Catalysts: Copper(I)-catalyzed reactions, often performed under ligand-free conditions, can be effective for certain C-C bond formations, such as the esterification of alkynoic acids with benzyl halides. researchgate.net

Ligand Effects on Selectivity: As discussed in the context of stereochemistry, ligands are the primary tool for inducing enantioselectivity. The structural features of the ligand—its bite angle, steric bulk, and electronic properties—are designed to create a specific chiral environment that favors one reaction pathway. nih.gov Adjusting substituents on the ligand framework allows for the optimization of the catalyst for a specific substrate, enhancing both yield and selectivity. chemrxiv.org

The following table summarizes the role of different catalytic systems in related transformations.

Catalyst SystemLigand TypePrimary RoleTypical Outcome
AlCl₃ / FeCl₃NoneElectrophile generationHigh reactivity, low selectivity, potential for polyalkylation
Palladium(II)Phosphines, BOXC-H activation, cross-couplingHigh selectivity, milder conditions, control over reaction pathways rsc.org
Copper(I)Often ligand-freeCoupling reactionsEfficient C-C or C-O bond formation under specific conditions researchgate.net
Chiral Lewis AcidChiral Biphenyl DiolsAsymmetric catalysisHigh enantioselectivity in forming axially chiral products nih.gov

Computational Mechanistic Studies (e.g., DFT-based reaction pathway analysis)

Computational chemistry, particularly Density Functional Theory (DFT), provides powerful insights into the reaction mechanisms that are often difficult to probe experimentally. For the synthesis of this compound, DFT calculations can be used to:

Map Potential Energy Surfaces: DFT can model the entire reaction pathway, identifying the structures and energies of reactants, intermediates, transition states, and products. This allows for the determination of activation energies (energy barriers) for each step, confirming the rate-determining step.

Analyze Transition State Geometries: By calculating the geometry of the transition state, researchers can understand the specific atomic interactions that lead to product formation. For asymmetric reactions, DFT can elucidate the origin of enantioselectivity by comparing the energies of the two competing diastereomeric transition states. The lower-energy transition state corresponds to the major enantiomer formed.

Elucidate Catalyst and Ligand Roles: Computational models can clarify how a catalyst or ligand interacts with the substrate. For instance, DFT can show how a chiral ligand distorts the substrate or blocks a particular face from electrophilic attack, thereby rationalizing the observed stereochemical outcome.

Predict Reactivity and Selectivity: DFT calculations can be used to predict the most likely site of electrophilic attack on the substituted biphenylol ring by analyzing the distribution of electron density and the stability of the possible arenium ion intermediates. For example, the geometry of N-benzyl-2-oxo-1,2-dihydrofuro[3,4-d]pyrimidine-3(4H)-carboxamide (DHFP) has been optimized using DFT to determine its structural parameters and vibrational frequencies. nih.gov Similar approaches can be applied to investigate the intertwined reaction pathways of benzyl alcohol and related aromatic compounds. rwth-aachen.de

These computational studies complement experimental findings, providing a detailed, molecular-level understanding of the reaction dynamics and guiding the rational design of more efficient and selective catalysts for the synthesis of complex molecules like this compound. researchgate.net

Advanced Spectroscopic and Structural Characterization of 3 Benzyl 1,1 Biphenyl 2 Ol

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation

NMR spectroscopy is the most powerful tool for elucidating the precise connectivity and spatial arrangement of atoms in a molecule. For 3-Benzyl[1,1'-biphenyl]-2-ol, a combination of one-dimensional and two-dimensional NMR experiments would provide an unambiguous structural assignment.

The ¹H NMR spectrum of this compound is expected to be complex, displaying signals for 16 distinct protons. The chemical shifts (δ) are influenced by the electronic environment of each proton.

Aromatic Protons (δ 6.8–7.6 ppm): The spectrum would feature a complex series of multiplets in this region, corresponding to the 12 protons on the three phenyl rings. Protons on the hydroxyl-bearing ring are expected to be the most shielded due to the electron-donating effect of the -OH group. The five protons of the benzyl (B1604629) group's phenyl ring and the five protons of the unsubstituted biphenyl (B1667301) ring would likely overlap, requiring 2D NMR techniques for definitive assignment.

Phenolic Proton (δ 4.5–5.5 ppm): The hydroxyl proton (-OH) would appear as a broad singlet. Its chemical shift is highly dependent on solvent, concentration, and temperature due to hydrogen bonding.

Benzylic Protons (δ 3.9–4.2 ppm): The two methylene (B1212753) protons (-CH₂-) of the benzyl group are chemically non-equivalent (diastereotopic) due to the chiral axis of the biphenyl system and hindered rotation. They are expected to appear as a pair of doublets, known as an AB quartet, with a geminal coupling constant (²JHH) of approximately 13-16 Hz. researchgate.net

Table 1: Predicted ¹H NMR Chemical Shifts and Coupling Constants

Proton AssignmentPredicted Chemical Shift (δ, ppm)Predicted MultiplicityPredicted Coupling Constant (J, Hz)
Ar-H (12H)6.8 – 7.6m7.0 – 8.5 (ortho), 1.5 – 3.0 (meta)
-OH (1H)4.5 – 5.5br sN/A
-CH₂ -Ph (2H)3.9 – 4.2ABq or d~14 (geminal)

Abbreviations: m = multiplet, br s = broad singlet, ABq = AB quartet, d = doublet.

The proton-decoupled ¹³C NMR spectrum would display 19 distinct signals, one for each carbon atom in the molecule, confirming the absence of molecular symmetry.

Aromatic Carbons (δ 115–155 ppm): The aromatic region will contain 18 signals. The carbon atom attached to the hydroxyl group (C2) is expected to be the most deshielded in that ring, appearing around δ 150-154 ppm. The quaternary carbons (C1, C3, and the two carbons linking the phenyl rings) will also be prominent in this region. Based on data for [1,1'-biphenyl]-2-ol, signals are expected around 115.9, 120.8, and 130.3 ppm. nih.gov

Benzylic Carbon (δ ~40 ppm): The methylene carbon (-CH₂-) of the benzyl group is anticipated to have a chemical shift in the range of δ 38–42 ppm. rsc.org

Table 2: Predicted ¹³C NMR Chemical Shift Ranges

Carbon AssignmentPredicted Chemical Shift (δ, ppm)
C -OH (C2)150 – 154
Quaternary Aromatic C 128 – 142
Tertiary Aromatic C -H115 – 131
-C H₂-Ph38 – 42

2D NMR experiments are indispensable for assembling the molecular puzzle and confirming the proposed structure.

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton couplings (³JHH) within each aromatic ring, allowing for the tracing of spin systems and differentiation of the three separate phenyl rings.

HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates each proton with its directly attached carbon atom. It would be used to definitively assign the signals for each CH, CH₂, and CH₃ group in the ¹³C NMR spectrum.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close in space, regardless of whether they are connected through bonds. It would provide critical information about the molecule's preferred conformation, showing spatial proximity between the benzylic protons and specific protons on the biphenyl core.

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Identification

Infrared (IR) and Raman spectroscopy provide complementary information about the vibrational modes of a molecule, which is useful for identifying functional groups.

The IR spectrum would be dominated by a strong, broad absorption band in the 3200–3600 cm⁻¹ region, characteristic of the O-H stretching vibration of the phenolic group, broadened by hydrogen bonding. nist.gov Sharp peaks just above 3000 cm⁻¹ would correspond to aromatic C-H stretching, while peaks just below 3000 cm⁻¹ would be assigned to the aliphatic C-H stretching of the benzylic -CH₂- group. The 1450–1610 cm⁻¹ region would feature several sharp bands due to C=C stretching vibrations within the aromatic rings. nih.gov A strong C-O stretching band is expected around 1200–1260 cm⁻¹.

The Raman spectrum would be particularly useful for identifying the symmetric vibrations of the carbon skeleton. A prominent feature in the Raman spectra of substituted biphenyls is the inter-ring C-C stretching mode, expected around 1285 cm⁻¹. acs.orgacs.orgnih.gov

Table 3: Predicted Vibrational Frequencies

Vibrational ModePredicted IR Frequency (cm⁻¹)Predicted Raman Frequency (cm⁻¹)
O-H Stretch3200 – 3600 (broad, strong)Weak
Aromatic C-H Stretch3030 – 3100 (medium)Strong
Aliphatic C-H Stretch2850 – 2960 (medium)Medium
Aromatic C=C Stretch1450 – 1610 (strong)Strong
C-O Stretch1200 – 1260 (strong)Weak
Inter-ring C-C StretchWeak~1285 (medium)

Mass Spectrometry (MS) for Accurate Mass Determination and Fragmentation Pathway Analysis

Mass spectrometry provides information about the molecular weight and elemental composition of a molecule, as well as structural insights based on its fragmentation patterns under ionization. For this compound (C₁₉H₁₆O), high-resolution mass spectrometry (HRMS) would confirm the molecular formula with a predicted exact mass of 260.1201 Da.

Under electron ionization (EI), the molecule is expected to undergo characteristic fragmentation.

Molecular Ion (M⁺˙): The molecular ion peak would be observed at an m/z of 260.

Base Peak (m/z 91): The most common fragmentation pathway for benzyl-containing compounds is the cleavage of the benzylic bond to form the highly stable tropylium (B1234903) cation (C₇H₇⁺), which would appear as the base peak at m/z 91. youtube.com

[M-91]⁺ Fragment (m/z 169): The loss of the benzyl radical would result in a significant peak at m/z 169, corresponding to the remaining 3-hydroxybiphenyl radical cation.

Other Fragments: Further fragmentation of the m/z 169 ion could occur via the loss of a hydrogen atom ([M-92]⁺) or the loss of carbon monoxide (CO) from the phenolic ring, leading to a fragment at m/z 141.

Table 4: Predicted Mass Spectrometry Fragmentation

m/zPredicted Identity
260[C₁₉H₁₆O]⁺˙ (Molecular Ion)
169[M - C₇H₇]⁺
91[C₇H₇]⁺ (Tropylium ion, Base Peak)
141[M - C₇H₇ - CO]⁺

X-ray Crystallography for Solid-State Molecular Architecture and Conformation Analysis

Should a suitable single crystal of this compound be obtained, X-ray crystallography would provide the definitive solid-state structure, including precise bond lengths, bond angles, and torsional angles. nih.gov

Molecular Conformation: The analysis would quantify the dihedral angle between the two phenyl rings of the biphenyl core. Due to steric hindrance from the ortho-hydroxyl and the adjacent benzyl group, this angle is expected to be significantly greater than 0°, indicating a twisted conformation. The orientation of the benzyl group relative to the biphenyl system would also be determined.

Intermolecular Interactions: The presence of the phenolic hydroxyl group makes it a strong hydrogen bond donor. The crystal structure would reveal the network of intermolecular hydrogen bonds, which could involve the formation of dimers or extended chains, dictating the crystal packing. mdpi.com

Crystal Packing: The analysis would provide the unit cell dimensions and space group, illustrating how the individual molecules arrange themselves in the crystal lattice to achieve maximum packing efficiency.

Advanced Spectroscopic Techniques for Analyzing Tautomeric Forms and Conformational Isomers

The presence of a hydroxyl group adjacent to a bulky benzyl-substituted biphenyl system in this compound suggests the possibility of both keto-enol tautomerism and atropisomerism due to restricted rotation around the biphenyl pivot bond. Advanced spectroscopic methods are essential to investigate these potential isomeric forms.

Conformational Isomers (Atropisomers):

The ortho-substituents on the biphenyl core, a hydroxyl group and a benzyl group, are likely to create significant steric hindrance, restricting free rotation around the C1-C1' bond. This can give rise to stable, non-interconverting rotational isomers known as atropisomers.

Dynamic Nuclear Magnetic Resonance (DNMR) Spectroscopy: DNMR is a powerful technique for studying the kinetics of conformational exchange. By monitoring the coalescence of signals from the distinct atropisomers at varying temperatures, the energy barrier to rotation can be determined. For ortho-substituted biphenyls, rotational barriers can range from moderate to high, often allowing for the separation of atropisomers at room temperature. pharmaguideline.comlibretexts.org The presence of bulky groups generally leads to higher rotational barriers. libretexts.org

2D Nuclear Overhauser Effect Spectroscopy (NOESY): NOESY experiments can provide through-space correlations between protons, offering insights into the spatial proximity of different groups within the molecule. For this compound, NOESY spectra could reveal correlations between the protons of the benzyl group and the protons on the adjacent phenyl ring, helping to establish the preferred dihedral angle and the relative orientation of the phenyl rings in the stable conformers.

X-ray Crystallography: Single-crystal X-ray diffraction provides the most definitive structural information, including bond lengths, bond angles, and the dihedral angle between the two phenyl rings in the solid state. This would confirm the existence of a twisted conformation and provide precise geometric parameters for a specific atropisomer.

Tautomeric Forms:

While less common for simple phenols, the electronic environment of this compound could potentially allow for the existence of a keto tautomer in equilibrium with the phenolic (enol) form.

Multinuclear NMR Spectroscopy (¹H, ¹³C, ¹⁷O): NMR spectroscopy is highly sensitive to the electronic environment of nuclei. A keto-enol tautomeric equilibrium would result in distinct sets of signals for each form.

¹H NMR: The phenolic proton would have a characteristic chemical shift, which would be absent in the keto form. The keto tautomer would instead show signals for aliphatic protons adjacent to the carbonyl group.

¹³C NMR: The most significant change would be the presence of a carbonyl carbon signal (typically >190 ppm) for the keto tautomer, while the phenolic carbon in the enol form would appear in the aromatic region (typically 150-160 ppm).

¹⁷O NMR: The chemical shift of the oxygen atom is highly indicative of its bonding environment. A phenolic oxygen would have a significantly different chemical shift compared to a carbonyl oxygen.

Infrared (IR) and Raman Spectroscopy: These vibrational spectroscopic techniques can readily distinguish between the tautomers. The enol form would exhibit a characteristic O-H stretching vibration, while the keto form would show a strong C=O stretching band.

UV-Vis Spectroscopy: The electronic transitions and, therefore, the UV-Vis absorption spectra of the enol and keto forms are expected to be different due to the differences in their conjugated systems.

Hypothetical Spectroscopic Data:

In the absence of experimental data for this compound, the following tables present hypothetical data based on typical values for structurally related compounds to illustrate how these techniques would be applied.

Table 1: Hypothetical ¹³C NMR Chemical Shifts for Potential Tautomers of this compound

Carbon AtomEnol Tautomer (ppm)Keto Tautomer (ppm)
C=O-~200
C-OH~155-
Biphenyl Carbons110-140110-160
Benzyl CH₂~40~40
Benzyl Aromatic125-140125-140

Table 2: Hypothetical DNMR Data for Atropisomer Interconversion

Temperature (°C)Spectral AppearanceCoalescence Temp. (T_c)Rotational Barrier (ΔG‡) (kcal/mol)
25Two distinct sets of signals
100Broadening of signals
150Coalescence of signals150 °C~20
200Single averaged spectrum

Detailed research using these advanced spectroscopic techniques would be necessary to fully characterize the conformational and tautomeric landscape of this compound, providing valuable insights into the structure-property relationships of this complex molecule.

An article on the computational and theoretical chemistry approaches for this compound cannot be generated as requested.

Specifically, no research could be found that addresses the following topics for this particular compound:

Geometry Optimization and Conformational Analysis: No studies detailing the optimized molecular structure or conformational landscape of this compound are available.

Electronic Structure Analysis: Information on the Frontier Molecular Orbitals (HOMO-LUMO) and the corresponding band gap energy for this molecule has not been published.

Molecular Electrostatic Potential (MEP) Mapping: There are no available MEP maps or analyses of the charge distribution for this compound.

Reactivity Descriptors: Calculations of Fukui functions or other global and local reactivity indices for this compound have not been reported in the scientific literature.

Prediction and Validation of Spectroscopic Parameters: There are no computational studies predicting the NMR or UV-Vis spectra of this molecule.

Molecular Dynamics Simulations: No literature was found describing molecular dynamics simulations to investigate its behavior in solution or its intermolecular interactions.

Due to the complete absence of specific scientific data for "this compound" in the public domain, it is impossible to generate a thorough, informative, and scientifically accurate article that adheres to the provided outline.

Computational and Theoretical Chemistry Approaches for 3 Benzyl 1,1 Biphenyl 2 Ol

Theoretical Studies on Tautomerism and Isomerism in 3-Benzyl[1,1'-biphenyl]-2-ol Systems

Theoretical and computational chemistry provides powerful tools to investigate the structural nuances of molecules like this compound, including the potential for tautomerism and isomerism. These studies are crucial for understanding the molecule's stability, reactivity, and potential interactions in various environments.

The primary form of tautomerism applicable to this compound is phenol-keto tautomerism. This involves the migration of a proton from the hydroxyl group to the aromatic ring, resulting in a non-aromatic keto tautomer, or cyclohexadienone. While the phenolic form is generally overwhelmingly favored for simple phenols due to the stability conferred by the aromatic system, computational studies on substituted phenols can quantify the energetic landscape of this transformation.

Quantum chemical calculations, such as Density Functional Theory (DFT), are employed to determine the relative energies of the possible tautomers and the energy barrier for their interconversion. scirp.org For this compound, the phenol (B47542) tautomer is expected to be significantly more stable. Theoretical calculations would likely reveal a large energy difference (ΔE) between the phenol and its corresponding keto tautomers, confirming the phenol as the predominant species under normal conditions.

Isomerism in this compound is another area where computational studies offer significant insight, particularly concerning atropisomerism. Atropisomers are stereoisomers that arise from hindered rotation around a single bond. In the case of ortho-substituted biphenyls, bulky substituents can restrict rotation around the bond connecting the two phenyl rings. libretexts.org This restricted rotation can lead to the existence of stable, isolable enantiomers.

For this compound, the substituents at the ortho positions (the hydroxyl group and the benzyl (B1604629) group) and the substitution on the adjacent phenyl ring contribute to the rotational barrier. Theoretical methods can be used to calculate the energy profile for rotation around the C-C single bond of the biphenyl (B1667301) system. The height of the rotational energy barrier determines whether stable atropisomers can exist at a given temperature. A barrier of approximately 16 to 19 kcal/mole is generally required to prevent spontaneous racemization at room temperature. libretexts.org

The following table illustrates a hypothetical comparison of rotational energy barriers for biphenyl and a substituted biphenyl, calculated using a DFT method, to demonstrate the effect of substitution.

CompoundOrtho-SubstituentsCalculated Rotational Barrier (kcal/mol)
[1,1'-Biphenyl]H, H~2
2-Methyl[1,1'-biphenyl]H, CH₃~6
2,2'-Dimethyl[1,1'-biphenyl]CH₃, CH₃~18
This compoundOH, H>10 (estimated)

Note: The value for this compound is an estimation for illustrative purposes, as specific computational data for this molecule is not available.

QSAR and Cheminformatics Applications for Structure-Property Relationship Exploration

Quantitative Structure-Property Relationship (QSPR) studies, a subset of Quantitative Structure-Activity Relationship (QSAR) research, and cheminformatics are invaluable for predicting the physicochemical properties of molecules like this compound from their chemical structure, without focusing on biological outcomes. liverpool.ac.uk These computational approaches establish mathematical relationships between molecular descriptors and specific properties.

For this compound, QSPR models can be developed to predict a range of non-biological properties such as solubility, boiling point, vapor pressure, and chromatographic retention times. The process begins with the calculation of a large number of molecular descriptors for the compound. These descriptors are numerical values that encode different aspects of the molecule's structure.

Molecular descriptors can be categorized as follows:

1D Descriptors: Based on the molecular formula, such as molecular weight and atom counts.

2D Descriptors: Derived from the 2D representation of the molecule, including topological indices that describe molecular branching and connectivity.

3D Descriptors: Calculated from the 3D coordinates of the atoms, reflecting the molecule's shape, volume, and surface area.

Once the descriptors are calculated, statistical methods like multiple linear regression (MLR) or machine learning algorithms are used to build a model that correlates a selection of these descriptors with an experimentally determined property. nih.gov For instance, a QSPR model for predicting the octanol-water partition coefficient (logP), a measure of lipophilicity, of a series of biphenyl derivatives could be developed.

The following table presents a hypothetical set of descriptors for this compound and related compounds that could be used in a QSPR study.

CompoundMolecular Weight ( g/mol )LogPPolar Surface Area (Ų)
[1,1'-Biphenyl]154.213.900.00
[1,1'-Biphenyl]-2-ol170.213.2020.23
This compound260.345.50 (estimated)20.23
4-Benzyl[1,1'-biphenyl]-2-ol260.345.52 (estimated)20.23

Note: The logP values for the benzyl-substituted compounds are estimations for illustrative purposes.

Cheminformatics platforms can manage large datasets of such compounds and their calculated descriptors, facilitating the development and validation of robust QSPR models. These models are crucial in chemical engineering and material science for predicting the behavior of compounds in various processes and formulations, entirely separate from any biological application.

Computational Screening and Design of this compound Analogues for Specific Molecular Recognition

Computational chemistry offers powerful tools for the rational design and virtual screening of analogues of this compound for specific, non-biological molecular recognition tasks. These tasks could include binding to a synthetic receptor, a specific site on a polymer, or a functionalized surface in a material science context.

The process often begins with the creation of a virtual library of analogues of this compound. This can be achieved by systematically modifying the parent structure, for example, by altering the substitution pattern on the phenyl rings, changing the nature of the substituents, or modifying the benzyl group.

Molecular docking is a key computational technique used in this context. It predicts the preferred orientation of a ligand when bound to a target to form a stable complex. researchgate.net In this non-biological application, the "target" could be a synthetic host molecule or a defined cavity within a material. The docking process calculates a scoring function to estimate the binding affinity between the analogue and the target.

By docking all the compounds in the virtual library to the target of interest, researchers can prioritize a smaller number of promising candidates for synthesis and experimental testing. This virtual screening approach significantly accelerates the discovery of molecules with desired recognition properties.

For example, one could design analogues of this compound to bind to a calixarene-based synthetic receptor. A virtual screening study might involve docking a library of biphenyl-2-ol derivatives into the calixarene's binding pocket. The results could be tabulated to compare the predicted binding affinities.

The following table provides a hypothetical example of virtual screening results for a series of this compound analogues against a synthetic receptor.

AnalogueModification from Parent CompoundPredicted Binding Affinity (kcal/mol)
1None-7.5
24'-Fluoro substitution-8.2
34'-Methoxy substitution-7.9
4Naphthyl instead of Benzyl group-8.5

Note: These values are hypothetical and for illustrative purposes only.

Based on these hypothetical results, analogues 2 and 4 would be identified as having potentially higher binding affinity for the synthetic receptor compared to the parent compound. Further computational analysis, such as molecular dynamics simulations, could then be used to study the stability of the predicted binding modes and to refine the design of new, even more potent binders for specific molecular recognition applications. researchgate.net

Advanced Applications and Functional Materials Incorporating the 3 Benzyl 1,1 Biphenyl 2 Ol Scaffold

Utilization as a Building Block in Complex Polyaromatic and Heterocyclic Synthesis

The structural features of 3-Benzyl[1,1'-biphenyl]-2-ol make it a valuable starting material for the synthesis of more complex molecules. The biphenyl (B1667301) unit serves as a rigid, aromatic core that can be extended into larger polyaromatic systems through further cross-coupling reactions. The hydroxyl group and the activated phenyl rings are key reactive sites for building intricate heterocyclic structures.

The hydroxyl group can be readily converted into other functional groups, such as ethers or esters, which can then participate in intramolecular cyclization reactions to form oxygen-containing heterocycles like benzofurans. For instance, methodologies involving the reaction of ortho-substituted phenyl benzyl (B1604629) ethers with organolithium reagents have been shown to yield 2-aryl-3-aminobenzofurans, demonstrating a pathway from a benzyl ether to a complex heterocycle. st-andrews.ac.uk Similarly, the phenolic group can direct ortho-metalation, allowing for the introduction of substituents adjacent to the hydroxyl group, which can then be used to construct fused ring systems.

Furthermore, the biphenyl rings themselves are susceptible to electrophilic substitution. The positions of the existing benzyl and hydroxyl groups influence the regioselectivity of subsequent reactions, guiding the attachment of new functionalities. These new functional groups can then be elaborated to form heterocyclic rings, such as those found in various pharmacologically active compounds. google.com The synthesis of substituted isoquinolinones, for example, often starts from functionalized aromatic precursors that undergo cyclization reactions. mdpi.com

Development of Chiral Ligands in Asymmetric Catalysis Based on Biphenylol Derivatives

Axially chiral biaryl compounds, particularly those based on biphenyl and binaphthyl scaffolds, are cornerstones of asymmetric catalysis, serving as highly effective chiral ligands for a vast array of metal-catalyzed transformations. acs.orgchemrxiv.org The biphenylol framework is a key component in many privileged ligands, including phosphoramidites and chiral phosphoric acids, which are used in reactions like asymmetric additions, cycloadditions, and hydrogenations. chemrxiv.orgnih.govnih.gov

The efficacy of these ligands stems from the restricted rotation around the biaryl axis, a phenomenon known as atropisomerism, which creates a stable, well-defined chiral environment around the metal center. acs.org The substituents at the positions ortho to the biaryl bond are crucial for inducing this chirality and for tuning the steric and electronic properties of the catalyst. chemrxiv.orgresearchgate.net Slight modifications to these substituents can lead to dramatic changes in the enantioselectivity of the catalyzed reaction, making the development of diverse ligands an ongoing theme in chemical research. chemrxiv.orgnih.gov

While this compound itself is not a classic atropisomeric ligand due to insufficient ortho substitution, it serves as a valuable precursor. Further substitution at the positions ortho to the biphenyl linkage could induce axial chirality. The existing benzyl and hydroxyl groups provide handles for synthetic modification and can influence the ligand's conformational preferences and its interaction with metal centers and substrates. Research has demonstrated that a wide variety of substituted biphenyl diols can be synthesized and evaluated in model reactions, such as the addition of diethylzinc (B1219324) to aldehydes, to optimize catalyst performance. chemrxiv.orgnih.gov

Below is a table summarizing the performance of representative biphenyl-based ligands in various asymmetric catalytic reactions, illustrating the principle that could be applied to derivatives of this compound.

Ligand TypeCatalystReactionSubstrate ScopeEnantioselectivity (ee)
BiphenyldiolTi(O-i-Pr)₄/ZnMe₂Alkyne Addition to AldehydesAromatic & Aliphatic AldehydesHigh
PhosphoramiditePalladium[4+2] CycloadditionAzadienes & Vinyl BenzoxazinanonesUp to 92%
Chiral Phosphoric AcidOrganocatalyst[4+3] Cycloadditiono-Quinonemethides & o-HydroxybenzylalcoholModerate to High

This table presents generalized findings from studies on various biphenyl-based ligands to illustrate their potential. chemrxiv.orgnih.gov

Precursors for Polymer Synthesis and Advanced Polymeric Materials with Tuned Properties

Biphenyl units are frequently incorporated into the backbones of high-performance polymers to enhance their thermal stability, mechanical strength, and confer specific electronic or optical properties. The rigid nature of the biphenyl moiety contributes to high glass transition temperatures (Tg) and improved dimensional stability in the resulting materials. researchgate.net

This compound can serve as a precursor to monomers for step-growth polymerization. To be used in polycondensation reactions, such as those used to make poly(aryl ether)s, the molecule would need to be difunctionalized, for instance, by introducing a second hydroxyl group or another reactive moiety like a halide. The synthesis of poly(aryl ether-bisketone)s, for example, involves the reaction of diphenols with activated dihalides. researchgate.net Similarly, Friedel-Crafts polycondensation reactions utilize aromatic compounds as monomers to produce high-molecular-weight linear polymers. nsf.gov

The benzyl and hydroxyl substituents on the this compound scaffold offer a route to creating functional polymers. The hydroxyl group can be a site for polymerization, while the pendant benzyl group can be used to tune the polymer's properties, such as solubility, processability, and intermolecular interactions. For example, the ring-opening polymerization of monomers derived from amino acids, such as (S)-3-benzylmorpholine-2,5-dione, yields well-defined poly(ester amide)s, where the benzyl group influences the material's properties. d-nb.info This highlights how a benzyl-substituted monomer can be used to create polymers with tailored characteristics.

Applications in Organic Electronic Devices, Optoelectronics, and Liquid Crystalline Systems

The conjugated π-system of the biphenyl core makes this compound and its derivatives promising candidates for applications in organic electronics. Organic semiconductors are the active components in devices like organic light-emitting diodes (OLEDs) and organic solar cells. royalsocietypublishing.org The electronic properties of these materials, such as their energy levels (HOMO/LUMO) and charge-carrier mobility, can be precisely tuned through chemical modification. royalsocietypublishing.orgresearchgate.net The introduction of substituents like the benzyl and hydroxyl groups onto the biphenyl scaffold alters its electronic structure, affecting properties like light absorption and emission. royalsocietypublishing.org Biphenyl-based enamines have been synthesized and shown to have high thermal stability and charge-carrier mobility, demonstrating the potential of this class of materials. royalsocietypublishing.org

The rigid, elongated structure of the biphenyl unit is also a common feature in molecules designed to exhibit liquid crystalline behavior. acs.org Liquid crystals are materials that have properties between those of conventional liquids and solid crystals, and they are essential for display technologies. The molecular shape and intermolecular interactions determine the type of liquid crystal phase (e.g., nematic, smectic) and the temperature range over which it is stable. mdpi.combeilstein-journals.org The this compound structure provides the necessary rigid core, and by attaching appropriate terminal groups, it could be engineered to form liquid crystalline materials. mdpi.com

Potential ApplicationKey Structural FeatureTunable Properties
Organic SemiconductorsConjugated Biphenyl CoreEnergy Levels (HOMO/LUMO), Charge Mobility
Organic Light-Emitting Diodes (OLEDs)Biphenyl FluorophoreEmission Color, Efficiency
Liquid Crystalline SystemsRigid, Rod-like ShapePhase Behavior, Clearing Temperatures

Integration into Supramolecular Assemblies and Self-Assembling Systems

Supramolecular chemistry involves the design of complex, ordered structures held together by non-covalent interactions. The this compound molecule possesses key functional groups that can direct self-assembly. The hydroxyl group is a potent hydrogen bond donor and acceptor, enabling the formation of predictable networks and assemblies. The two aromatic rings of the biphenyl core and the additional ring of the benzyl group can engage in π-π stacking interactions, which further stabilize the resulting supramolecular architectures. The interplay between hydrogen bonding and π-stacking can lead to the formation of well-defined one-, two-, or three-dimensional structures. The bottom-up growth of covalently bonded carbon materials often relies on the surface-confined self-assembly of functionalized molecular building blocks, a process guided by such intermolecular forces. aip.org

Role in the Design of Molecular Probes and Sensors

Molecular probes and sensors are designed to detect and report on the presence of specific chemical species or environmental conditions. nih.gov These tools typically consist of a recognition unit that selectively binds to the target analyte and a signaling unit that produces a measurable response, such as a change in color or fluorescence.

The this compound scaffold can be incorporated into such systems in several ways. The biphenyl core itself can be part of a fluorescent signaling unit. The hydroxyl and benzyl groups provide sites for synthetic modification to install the recognition element. For example, the hydroxyl group could be functionalized to create a binding pocket for specific ions or molecules. Upon binding of the analyte, a conformational change or an electronic perturbation could be transmitted to the biphenyl fluorophore, modulating its emission properties and signaling the presence of the target. This principle has been applied in the design of surface acoustic wave sensors functionalized with biphenol-based molecules for the detection of lead ions, where the organic layer provides the selective binding. mdpi.com Similarly, fluorescent probes for biologically important molecules like hydrogen sulfide (B99878) are often built on complex organic scaffolds that can be modified for selectivity and cellular localization. nih.gov

Q & A

Q. What synthetic methodologies are effective for preparing 3-Benzyl[1,1'-biphenyl]-2-ol, and how do reaction conditions influence yield?

  • Answer : The compound can be synthesized via photostimulated intramolecular cyclization of substituted biphenyl precursors. For example, photoirradiation of 2′-chloro-[1,1'-biphenyl]-2-ol derivatives in polar aprotic solvents like DMSO promotes cyclization, but competing intermolecular pathways may reduce yield. Optimization of solvent polarity, irradiation wavelength, and substituent positioning (e.g., electron-withdrawing groups) is critical to favor intramolecular reactions . Alternative routes include Suzuki-Miyaura coupling for biphenyl scaffold assembly, followed by benzyl group introduction via nucleophilic substitution or Friedel-Crafts alkylation .

Q. How can NMR spectroscopy be utilized to confirm the structure of this compound?

  • Answer : ¹H and ¹³C NMR spectra provide diagnostic signals for structural confirmation. The hydroxyl proton (δ ~5.5–6.5 ppm) and benzyl methylene protons (δ ~3.8–4.2 ppm) are key markers. Aromatic protons exhibit splitting patterns dependent on substitution: para-substituted benzyl groups show singlet integration, while ortho/meta substituents produce complex multiplet signals. ¹³C NMR resolves carbonyl (if esterified) and quaternary carbons. Comparative analysis with analogous compounds (e.g., 4-fluoro-2',4'-dimethyl-[1,1'-biphenyl]-2-ol) helps validate chemical shifts .

Q. What chromatographic techniques are optimal for purifying this compound, and how does polarity affect separation?

  • Answer : Flash chromatography using silica gel with gradient elution (hexane/ethyl acetate) is standard. Reverse-phase HPLC (C18 column, methanol/water mobile phase) improves resolution for polar derivatives. The compound’s logP (~3.5–4.0, estimated via PubChem data) indicates moderate hydrophobicity; adjusting solvent polarity ensures minimal co-elution of byproducts. For thermally stable analogs, preparative GC-MS may be employed .

Advanced Research Questions

Q. What environmental degradation pathways are relevant for this compound, and how do structural modifications alter its persistence?

  • Answer : Environmental fate studies on structurally related 2-phenylphenol (2PP) reveal aerobic biodegradation as the primary pathway, with hydroxylation and ring cleavage mediated by soil microbiota. Electron-donating groups (e.g., benzyl) may reduce degradation rates by sterically hindering enzymatic access. Computational models (e.g., EPI Suite) predict half-lives in water (>60 days) and soil (>120 days) for derivatives with bulky substituents, suggesting increased persistence .

Q. How do electronic and steric effects of substituents on the benzyl group influence the reactivity of this compound in catalytic processes?

  • Answer : Electron-withdrawing groups (e.g., nitro, chloro) on the benzyl ring enhance electrophilic aromatic substitution reactivity but may deactivate the hydroxyl group toward oxidation. Steric bulk at the ortho position impedes π-π stacking in catalytic systems (e.g., Ru-complexes for olefin metathesis), reducing turnover frequency. Hammett analysis of substituent effects (σ⁺ values) correlates with reaction rates in palladium-catalyzed cross-coupling .

Q. What computational methods are employed to predict the thermodynamic stability and reaction pathways of this compound derivatives?

  • Answer : Density Functional Theory (DFT) calculations (B3LYP/6-311+G(d,p)) model transition states for intramolecular cyclization and hydrogen-bonding interactions. Molecular dynamics simulations assess solvent effects (e.g., DMSO vs. THF) on reaction kinetics. PubChem’s computed descriptors (e.g., topological polar surface area, rotatable bonds) predict bioavailability and metabolic stability .

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